Introduction: The Emergence of a Phencyclidine Analog
Introduction: The Emergence of a Phencyclidine Analog
An In-depth Technical Guide to the History, Discovery, and Synthesis of Rolicyclidine
Rolicyclidine, known systematically as 1-(1-phenylcyclohexyl)pyrrolidine (PCPy), is a synthetic compound belonging to the arylcyclohexylamine class of dissociative anesthetics.[1][2] Structurally, it is a close analog of the more widely known phencyclidine (PCP), differing by the substitution of PCP's piperidine ring with a pyrrolidine moiety.[1][2] This seemingly minor structural modification results in a distinct pharmacological profile; while it shares PCP's primary mechanism as an N-methyl-D-aspartate (NMDA) receptor antagonist, Rolicyclidine is characterized as being slightly less potent, with more pronounced sedative effects and reduced stimulant properties.[3][4][5] Its history is intrinsically linked to the mid-20th century pharmaceutical pursuit of safer and more effective anesthetic agents, a quest that led to the synthesis of PCP and its subsequent derivatives. This guide provides a detailed chronicle of the discovery of Rolicyclidine, its chemical synthesis, and its fundamental pharmacological properties.
Part 1: A Foundational Discovery - The Synthesis of Phencyclidine (PCP)
The narrative of Rolicyclidine begins with its parent compound, phencyclidine. In 1956, chemist Victor Maddox of the pharmaceutical company Parke-Davis synthesized PCP while exploring the reactions of Grignard reagents with nitriles.[6][7][8] The initial goal was the development of novel anesthetic and analgesic drugs.[7] Preclinical studies in animals revealed potent anesthetic properties, leading to clinical trials under the trade name Sernyl.[7][8] While PCP induced a state of "dissociative anesthesia" without the significant cardiorespiratory depression common with other anesthetics of the era, its clinical utility was ultimately thwarted by a high incidence of severe postoperative side effects, including delirium, hallucinations, and psychosis.[8][9] These adverse effects led to the discontinuation of its use in humans in 1965, but the foundational chemistry laid the groundwork for an entire class of psychoactive agents.[6][8]
Part 2: The Pyrrolidine Analog - Discovery and Context of Rolicyclidine (PCPy)
In the wake of PCP's development, researchers at Parke-Davis embarked on a systematic exploration of its analogs, aiming to modulate its activity to retain the anesthetic benefits while mitigating the severe psychotomimetic side effects.[7] This research effort led to the synthesis of Rolicyclidine in 1958.[2] The strategic decision to replace the six-membered piperidine ring of PCP with a five-membered pyrrolidine ring was a logical step in structure-activity relationship (SAR) studies. The hypothesis was that altering the size and conformation of the amine substituent could change the compound's binding affinity at its target receptors, potentially separating the desired anesthetic effects from the undesirable psychiatric ones.
While PCPy did exhibit a modified pharmacological profile—being less potent with more sedation—it did not achieve the desired safety profile for widespread clinical adoption and was never commercially marketed as a human therapeutic.[1][4] Due to its pharmacological similarity to PCP, Rolicyclidine was classified as a Schedule I controlled substance in the United States in the 1970s.[3][4]
Part 3: The Chemistry of Rolicyclidine - Synthesis Methodologies
The synthesis of Rolicyclidine leverages established principles of organic chemistry, most notably the Grignard reaction, a powerful tool for forming carbon-carbon bonds. The most common and historically significant synthetic route proceeds via a nitrile intermediate, analogous to the original synthesis of PCP.[1][10][11]
Core Synthetic Principle: The Grignard Reaction on a Nitrile
The key transformation in this synthesis is the reaction of an organometallic reagent (a Grignard reagent) with a nitrile. Specifically, phenylmagnesium bromide acts as a nucleophilic source of a phenyl group, which attacks the electrophilic carbon of the nitrile group in the 1-(pyrrolidino)cyclohexanecarbonitrile intermediate. This forms an imine intermediate which, upon aqueous workup, hydrolyzes to yield the final tertiary amine product, Rolicyclidine.
Experimental Protocol: Synthesis of Rolicyclidine (PCPy)
The following protocol is a representative synthesis adapted from documented procedures.[12] It is presented for informational purposes and illustrates the chemical transformations involved.
Step 1: Synthesis of 1-(1-pyrrolidino)cyclohexane carbonitrile (Intermediate)
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Reaction Setup: A mixture of cyclohexanone cyanohydrin (1 mole), pyrrolidine (1.2 moles), and benzene (500 mL) is placed in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
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Azeotropic Distillation: The mixture is heated to reflux. The benzene-water azeotrope is collected in the Dean-Stark trap, effectively removing the water formed during the reaction and driving the equilibrium towards the formation of the carbonitrile product.
-
Isolation: Once the evolution of water ceases, the reaction mixture is cooled. The benzene solvent is removed by distillation under reduced pressure.
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Purification: The resulting crude 1-(1-pyrrolidino)cyclohexane carbonitrile is purified by vacuum distillation (boiling point approximately 96-98°C at 0.3 mmHg) to yield the pure intermediate.[12]
Step 2: Grignard Reaction and Formation of Rolicyclidine
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Grignard Reagent Preparation: Phenylmagnesium bromide (PhMgBr) is prepared in a separate flask under anhydrous conditions from magnesium turnings and bromobenzene in a suitable ether solvent (e.g., diethyl ether or a benzene/ether mixture).
-
Reaction: A solution of 1-(1-pyrrolidino)cyclohexane carbonitrile (1 mole) in anhydrous ether is added dropwise to the stirred Grignard reagent (approximately 2 moles) at a controlled temperature.
-
Reflux: Upon completion of the addition, the reaction mixture is heated under reflux for several hours to ensure the reaction goes to completion.[12]
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Quenching and Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This hydrolyzes the intermediate imine and precipitates magnesium salts.[13]
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Extraction: The ether layer is separated, and the aqueous layer is extracted several times with fresh ether. The combined organic extracts are dried over an anhydrous salt (e.g., MgSO₄).
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Isolation and Purification: The solvent is removed by distillation. The crude Rolicyclidine free base is then purified by vacuum distillation (boiling point approximately 114–123°C at 0.14 mm Hg).[12][13] The final product can be converted to its hydrochloride salt for improved stability and handling by bubbling hydrogen chloride gas through an ethereal solution of the free base, followed by recrystallization.[13]
Visualizing the Synthesis
The following diagram illustrates the key steps in the synthesis of Rolicyclidine.
Caption: Primary synthesis pathway for Rolicyclidine (PCPy).
Part 4: Physicochemical and Pharmacological Profile
Rolicyclidine's identity is defined by its specific chemical structure and physical properties, which in turn dictate its interaction with biological systems.
Data Presentation: Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 1-(1-phenylcyclohexyl)pyrrolidine | [3] |
| Synonyms | PCPy, PHP | [2][3] |
| Molecular Formula | C₁₆H₂₃N | [1][3] |
| Molar Mass | 229.36 g/mol | [1][3] |
| Appearance | White crystalline powder (as HCl salt) | [14] |
| CAS Number | 2201-39-0 | [3] |
Mechanism of Action and Comparative Pharmacology
The primary pharmacological effect of Rolicyclidine is mediated through its action as a non-competitive antagonist at the NMDA receptor.[1][3][13] By blocking this ion channel, it inhibits the flow of positive ions and disrupts excitatory glutamatergic neurotransmission.[2][15] This disruption is believed to be the core mechanism behind the dissociative, anesthetic, and hallucinogenic effects produced by the drug.[16] There is also evidence suggesting interaction with dopamine receptors, which may contribute to its psychoactive profile.[1][13]
Data Presentation: Comparative Pharmacology
| Feature | Rolicyclidine (PCPy) | Phencyclidine (PCP) |
| Primary Mechanism | NMDA Receptor Antagonist | NMDA Receptor Antagonist |
| Potency | Slightly less potent than PCP | More potent |
| Primary Effects | Dissociative, Anesthetic, Hallucinogenic, Sedative | Dissociative, Anesthetic, Hallucinogenic, Stimulant |
| Stimulant Effects | Reduced | More pronounced |
| Sedative Effects | More pronounced; described as "barbiturate-like" | Less pronounced |
Conclusion
The history of Rolicyclidine is a clear example of targeted analog design in medicinal chemistry. Born from the pioneering but problematic discovery of PCP, PCPy represents a deliberate effort to refine a pharmacological profile by modifying a chemical scaffold. While it ultimately did not yield a clinically viable anesthetic, its synthesis and study contributed significantly to the understanding of the structure-activity relationships within the arylcyclohexylamine class. The story of Rolicyclidine underscores the intricate challenges of drug development, where subtle changes in molecular architecture can lead to significant shifts in pharmacological effect, and highlights the ongoing scientific effort to separate therapeutic potential from adverse outcomes.
References
-
National Center for Biotechnology Information. (n.d.). Rolicyclidine. PubChem Compound Database. [Link]
- Maddox, V. H., Godefroi, E. F., & Parcell, R. F. (1965). THE SYNTHESIS OF PHENCYCLIDINE AND OTHER 1-ARYLCYCLOHEXYLAMINES. Journal of medicinal chemistry, 8, 230-5.
-
PsychonautWiki. (2023). Rolicyclidine. [Link]
-
Wikipedia. (n.d.). Rolicyclidine. [Link]
-
The Drug Classroom. (n.d.). Rolicyclidine. [Link]
-
Maddox, V. H., Godefroi, E. F., & Parcell, R. F. (1965). THE SYNTHESIS OF PHENCYCLIDINE AND OTHER 1-ARYLCYCLOHEXYLAMINES. Journal of Medicinal Chemistry, 8(2), 230–235. [Link]
-
Wallach, J., De Paoli, G., Adejare, A., & Brandt, S. D. (2014). Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. Drug testing and analysis, 6(7-8), 633–650. [Link]
-
National Center for Biotechnology Information. (n.d.). Rolicyclidine | C16H23N | CID 62436. PubChem. [Link]
-
Wikipedia. (n.d.). Phencyclidine. [Link]
-
designer-drug.com. (n.d.). Synthesis of Eticyclidine and Rolicyclidine. [Link]
-
La Hacienda Treatment Center. (n.d.). Dissociative Anesthetics. [Link]
- Maddox, V. H., Godefroi, E. F., & Parcell, R. F. (1965). The synthesis of phencyclidine and other 1-arylcyclohexylamines. Journal of Medicinal Chemistry, 8(2), 230-235.
-
Erowid. (n.d.). PCP synthesis and effects: table of contents. [Link]
-
Pharmaguideline. (n.d.). Dissociative anesthetics: Ketamine hydrochloride. [Link]
-
MAPS. (1980). History and Pharmacology of PCP and PCP-Related Analogues. [Link]
-
Maddox, V. H., Godefroi, E. F., & Parcell, R. F. (1965). The Synthesis of Phencyclidine and Other 1-Arylcyclohexylamines. Journal of Medicinal Chemistry, 8(2), 230-235. [Link]
-
Beagle, J. Q. (n.d.). Synthesis and Pharmacology of PCP Analogs. [Link]
-
National Institute on Drug Abuse. (n.d.). Hallucinogens and Dissociative Drugs. [Link]
- Shulgin, A., & MacLean, D. (1976). Illicit synthesis of phencyclidine (PCP) and several of its analogs. Clinical toxicology.
-
ResearchGate. (n.d.). Synthesis and characterization of phencyclidine and its derivatives. [Link]
-
NYC.gov. (n.d.). Dissociative Drugs. [Link]
-
SlidePlayer. (n.d.). Dissociative Anesthetics. [Link]
Sources
- 1. Buy Rolicyclidine | 2201-39-0 | >98% [smolecule.com]
- 2. m.psychonautwiki.org [m.psychonautwiki.org]
- 3. Rolicyclidine | C16H23N | CID 62436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Rolicyclidine - Wikipedia [en.wikipedia.org]
- 5. Rolicyclidine [medbox.iiab.me]
- 6. Phencyclidine - Wikipedia [en.wikipedia.org]
- 7. bibliography.maps.org [bibliography.maps.org]
- 8. benchchem.com [benchchem.com]
- 9. lahacienda.com [lahacienda.com]
- 10. research.tue.nl [research.tue.nl]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Eticyclidine and Rolicyclidine [designer-drug.com]
- 13. 1-(1-Phenylcyclohexyl)pyrrolidine hydrochloride | Benchchem [benchchem.com]
- 14. Buy 1-(1-Phenylcyclohexyl)pyrrolidine hydrochloride (EVT-1211004) [evitachem.com]
- 15. Dissociative anesthetics: Ketamine hydrochloride | Pharmaguideline [pharmaguideline.com]
- 16. nida.nih.gov [nida.nih.gov]
